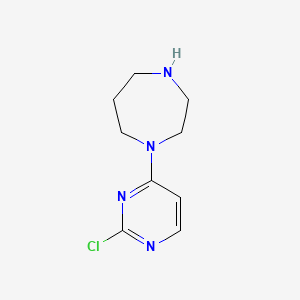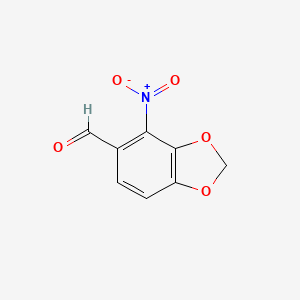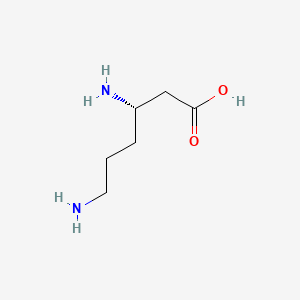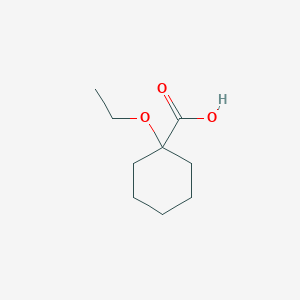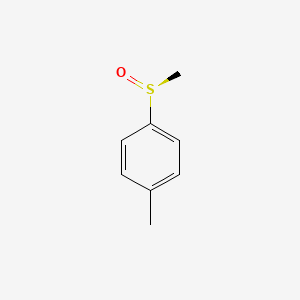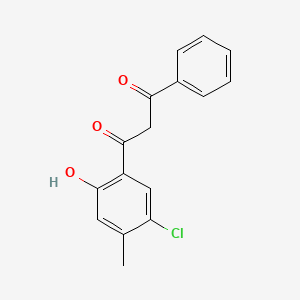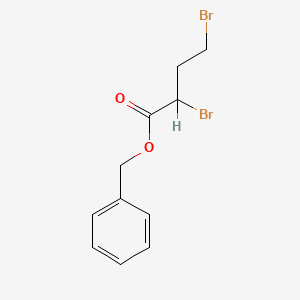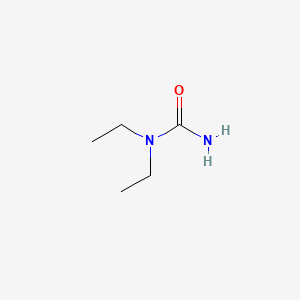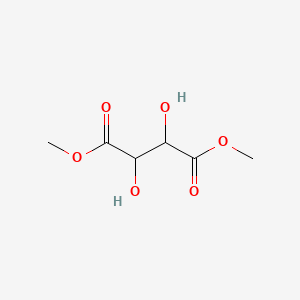
Dimethyl tartrate
Vue d'ensemble
Description
Dimethyl tartrate is a chiral auxiliary used for the enantioselective epoxidation of allylic alcohols . It is also used for asymmetric α-halogenation of acetals . It is a starting material for the synthesis of chiral building blocks .
Synthesis Analysis
Dimethyl L-tartrate can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It may be used in the synthesis of the following chiral ligands for use in asymmetric synthesis: (2 R, 3 R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol .Molecular Structure Analysis
The molecular formula of Dimethyl tartrate is C6H10O6 . Its average mass is 178.140 Da and its monoisotopic mass is 178.047745 Da .Chemical Reactions Analysis
Dimethyl L-tartrate can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It may be used in the synthesis of the following chiral ligands for use in asymmetric synthesis: (2 R, 3 R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol .Physical And Chemical Properties Analysis
Dimethyl tartrate has a density of 1.4±0.1 g/cm^3 . Its boiling point is 280.0±0.0 °C at 760 mmHg . The enthalpy of vaporization is 60.2±6.0 kJ/mol . The flash point is 95.7±11.7 °C . The index of refraction is 1.470 .Applications De Recherche Scientifique
Structural Analysis
Dimethyl tartrate has been analyzed using single crystal X-ray diffraction method as well as ab-initio quantum chemical studies . The results showed that the extended T conformation containing two planar hydroxyester moieties predominates in both ab-initio and X-ray studies .
Chiral Auxiliary
Dimethyl L-tartrate is used as a chiral auxiliary for the enantioselective epoxidation of allylic alcohols . This application is crucial in the field of stereochemistry, where the control of chirality is of utmost importance.
Asymmetric α-Halogenation
This compound is used for asymmetric α-halogenation of acetals . This reaction is important in organic synthesis, particularly in the preparation of chiral molecules.
Synthesis of Chiral Building Blocks
Dimethyl L-tartrate serves as a starting material for the synthesis of chiral building blocks . These building blocks are essential components in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Organic Synthesis
Dimethyl tartrate finds applications in organic synthesis. It can be used in a variety of reactions to form new bonds and construct new molecules, making it a versatile reagent in the laboratory.
Pharmaceutical Applications
The compound is used in the pharmaceutical industry. It can be used in the synthesis of drugs, particularly those that require chiral centers.
Flavoring Agents
Dimethyl tartrate is also used in the creation of flavoring agents. Its unique chemical structure can contribute to the taste and aroma of various food products.
Thermochemistry Research
The compound is used in thermochemistry research . Its properties such as heat of formation, enthalpy of vaporization, and enthalpy of sublimation are studied for various scientific applications .
Safety and Hazards
Mécanisme D'action
Dimethyl tartrate, also known as dimethyl 2,3-dihydroxybutanedioate, is a chemical compound with the formula C6H10O6
Mode of Action
It is known that the compound can react with certain ions to prevent the destruction of certain structures, thereby enhancing the dispersion and orderliness of these ions .
Biochemical Pathways
It is suggested that the compound might be involved in the suppression of certain signaling pathways, leading to a reduction in the production of inflammatory cytokines .
Result of Action
It is suggested that the compound might have an effect on the structure and function of certain cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethyl tartrate. For instance, the presence of certain ions can affect the compound’s ability to prevent the destruction of certain structures .
Propriétés
IUPAC Name |
dimethyl 2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871788 | |
| Record name | Dimethyl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl tartrate | |
CAS RN |
89599-43-9 | |
| Record name | NSC517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



